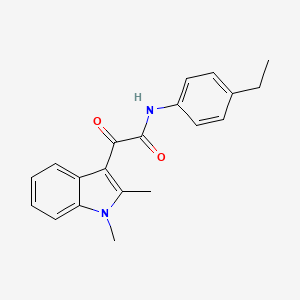

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide

カタログ番号:

B2669430

CAS番号:

862831-40-1

分子量:

320.392

InChIキー:

AKGSPLGLTXPFQF-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide is a synthetic indole-3-glyoxylamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this chemical class have demonstrated significant potential in early-stage research, particularly as inhibitors of specific biological targets. Research on analogous structures has shown that indole-2-oxoacetamide derivatives can act as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme that emerges as a promising therapeutic target for late-stage Alzheimer's disease . Some derivatives have exhibited inhibitory activity with IC50 values in the low micromolar range, functioning as mixed-type inhibitors that bind to both the catalytic and peripheral anionic sites of the enzyme . Furthermore, related molecular scaffolds have been investigated for other applications. For instance, certain 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting potential utility in antiviral research . Additionally, N-substituted indole-2-oxoacetamide derivatives have shown in vitro anti-proliferative activity against various human cancer cell lines, indicating their value in oncology drug discovery . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-4-14-9-11-15(12-10-14)21-20(24)19(23)18-13(2)22(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGSPLGLTXPFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Toxicity and Pharmacokinetics

- Neurotoxicity : D-24851 avoids neurotoxicity common to taxanes and vinca alkaloids, likely due to its unique microtubule-binding site. The target compound’s smaller substituents may further mitigate off-target effects .

- Metabolic Stability : Adamantane derivatives () exhibit prolonged half-lives due to steric shielding of metabolic hotspots, whereas the target compound’s ethyl group may increase susceptibility to cytochrome P450 oxidation .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。